molecular formula C74H99N21O16S B3029619 Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine CAS No. 72711-43-4

Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine

Cat. No.: B3029619
CAS No.: 72711-43-4
M. Wt: 1570.8 g/mol
InChI Key: GZWUQPQBOGLSIM-UHFFFAOYSA-N
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Description

An 11-amino acid peptide derived from the N-terminal fragment of pro-opiomelanocortin (POMC). Gamma-MSH stimulates adrenal steroidogenesis and has an regulatory role in the cardiovascular and the renal systems.

Mechanism of Action

Target of Action

g-Melanotropin, also known as γ-Melanocyte-stimulating hormone (γ-MSH), is a peptide hormone and neuropeptide that is part of the melanocyte-stimulating hormones (MSH) family . The primary target of g-Melanotropin is the melanocortin 1 receptor (MC1R), a G protein-coupled receptor located on the membrane of melanocytes . MC1R plays a crucial role in regulating skin pigmentation .

Mode of Action

g-Melanotropin interacts with its target, MC1R, to stimulate the production and release of melanin, a process referred to as melanogenesis . This interaction results in increased synthesis of melanin in response to ultraviolet light . In addition to its role in skin pigmentation, g-Melanotropin produced in the hypothalamus can also suppress appetite by acting on receptors in the hypothalamus in the brain .

Biochemical Pathways

The melanogenesis process, which is stimulated by g-Melanotropin, starts from the amino acid tyrosine and its metabolite, dopa . The types and amounts of melanin produced by melanocytes are determined genetically and are influenced by a variety of extrinsic and intrinsic factors such as hormonal changes, inflammation, age, and exposure to UV light . These stimuli affect the different pathways in melanogenesis .

Result of Action

The primary result of g-Melanotropin’s action is the increased production of melanin, leading to darker skin pigmentation . This pigmentation provides protection against UV rays, contributing to photoprotection against sun-induced skin cancers . In addition, g-Melanotropin has an anti-inflammatory effect and can influence the release of the hormone aldosterone, which controls salt and water balance in the body .

Action Environment

The action of g-Melanotropin is influenced by various environmental factors. Exposure to UV light increases the secretion of g-Melanotropin from the pituitary gland, enhancing its effect on skin pigmentation . Furthermore, the hormone’s action can be affected by other factors such as age, hormonal changes, and inflammation .

Biochemical Analysis

Biochemical Properties

g-Melanotropin interacts with various enzymes and proteins, primarily through the melanocortin receptors (MCRs). It is an agonist of the MC1, MC3, MC4, and MC5 receptors . The interaction between g-Melanotropin and these receptors triggers various biochemical reactions that regulate a diverse array of physiological functions .

Cellular Effects

g-Melanotropin has significant effects on various types of cells and cellular processes. It plays a crucial role in maintaining the homeostasis of our body via their neuro-immune-endocrine activities and regulates a diverse array of physiological functions, including melanogenesis, inflammation, immunomodulation, adrenocortical steroidogenesis, hemodynamics, natriuresis, energy homeostasis, sexual function, and exocrine secretion .

Molecular Mechanism

The molecular mechanism of g-Melanotropin involves its binding to the melanocortin receptors, which triggers a cascade of intracellular events. It acts as an agonist of the MC1, MC3, MC4, and MC5 receptors . The activation of these receptors by g-Melanotropin leads to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects .

Metabolic Pathways

g-Melanotropin is involved in various metabolic pathways. It is derived from proopiomelanocortin (POMC), a precursor molecule that also yields other important neuropeptides

Subcellular Localization

It is known that g-Melanotropin interacts with the melanocortin receptors, which are typically located on the cell membrane .

Properties

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[5-carbamimidamido-1-[[1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H99N21O16S/c1-41(2)62(95-63(102)49(75)30-44-22-24-47(96)25-23-44)72(111)90-53(26-29-112-3)64(103)84-38-59(97)87-57(34-46-37-80-40-86-46)70(109)92-55(32-43-16-8-5-9-17-43)68(107)88-52(21-13-28-82-74(78)79)67(106)93-56(33-45-36-83-50-19-11-10-18-48(45)50)69(108)94-58(35-60(98)99)71(110)89-51(20-12-27-81-73(76)77)66(105)91-54(65(104)85-39-61(100)101)31-42-14-6-4-7-15-42/h4-11,14-19,22-25,36-37,40-41,49,51-58,62,83,96H,12-13,20-21,26-35,38-39,75H2,1-3H3,(H,80,86)(H,84,103)(H,85,104)(H,87,97)(H,88,107)(H,89,110)(H,90,111)(H,91,105)(H,92,109)(H,93,106)(H,94,108)(H,95,102)(H,98,99)(H,100,101)(H4,76,77,81)(H4,78,79,82)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWUQPQBOGLSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H99N21O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657546
Record name Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1570.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72711-43-4
Record name Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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